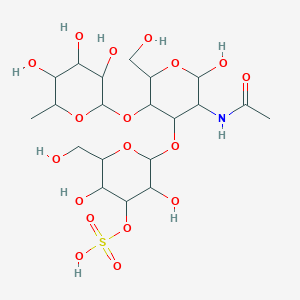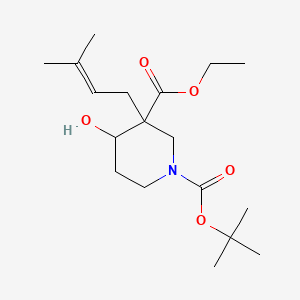
2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile is a chemical compound with the molecular formula C10H9NO. It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile typically involves the reaction of salicylaldehyde with acetonitrile in the presence of a base. One common method involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that benzofuran derivatives can have therapeutic effects, making this compound a potential candidate for drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-Dihydro-1-benzofuran-5-yl)acetonitrile
- 2,3-Dihydrobenzofuranyl-5-acetic acid
- 2,3-Dihydro-1-benzofuran-5-propionic acid
Uniqueness
2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c11-4-3-8-1-2-9-6-12-7-10(9)5-8/h1-2,5H,3,6-7H2 |
InChI-Schlüssel |
SFWPXKOTKSAVCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CO1)C=C(C=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)







![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)


![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)


